molecular formula C6H5FO2 B141901 3-Fluorocatechol CAS No. 363-52-0

3-Fluorocatechol

Cat. No. B141901
CAS RN: 363-52-0
M. Wt: 128.1 g/mol
InChI Key: DXOSJQLIRGXWCF-UHFFFAOYSA-N
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Description

3-Fluorocatechol is a fluorinated analogue of catechol, which is an important intermediate in various chemical and pharmaceutical processes. While the provided papers do not directly discuss 3-Fluorocatechol, they do provide insights into related compounds and methodologies that could be relevant for the synthesis, structural analysis, and chemical properties of 3-Fluorocatechol.

Synthesis Analysis

The synthesis of fluorinated organic compounds is a topic of interest due to their applications in medicine and materials science. For instance, the synthesis of 4-Fluorocatechol was achieved through esterification, rearrangement, and Dakin oxidation processes, with an overall yield of 45.4% . Similarly, the synthesis of 3-fluoro-4-hydroxyprolines, which are structurally related to catechol derivatives, was performed starting from 4-oxo-l-proline derivatives . These methods could potentially be adapted for the synthesis of 3-Fluorocatechol.

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be significantly different from their non-fluorinated counterparts. For example, the introduction of fluorine into proline alters its ring pucker and amide bond ratio . In the case of 3-Fluorocatechol, such structural modifications could influence its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the presence of fluorine atoms. The paper on fluoroformyl trifluoroacetyl disulfide discusses the conformational properties and geometric structure of a fluorinated molecule, which could provide insights into the reactivity of fluorinated catechols . Additionally, the synthesis of 2-fluoro-3-hydroxypropionic acid through biocatalytic methods suggests the potential for enzymatic reactions involving fluorinated catechols .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds can be quite distinct. For example, the oxidation of substituted 4-fluorobenzaldehydes for the synthesis of fluorinated phenols demonstrates the impact of fluorination on chemical properties . The study of solid-state and solution structures of fluorocholine and its analogues provides information on the preferred conformation of fluorinated compounds, which could be relevant for understanding the properties of 3-Fluorocatechol .

Scientific Research Applications

Biodegradation and Environmental Applications

  • Biodegradation of Fluorinated Aromatic Compounds : Research indicates that certain bacteria, like Rhizobium sp. and Burkholderia fungorum, can degrade fluorinated aromatic compounds, including 3-fluorocatechol, as part of their metabolic processes. These findings suggest potential applications in bioremediation of environmental contaminants (Zhao et al., 2019); (Strunk & Engesser, 2013).

  • Ectomycorrhizal Fungi and Mono-Fluorophenols Degradation : Studies show that ectomycorrhizal fungi like Pisolithus tinctorius can degrade mono-fluorophenols, including 3-fluorocatechol, in co-metabolism with glucose, highlighting their role in soil ecosystems and potential in environmental biotechnology (Franco et al., 2014).

Biochemical Research and Industrial Applications

  • NMR Studies for Understanding Biodegradation : Fluorine NMR (19F NMR) is utilized to study the biodegradation pathways of fluorinated compounds like 3-fluorobenzoate, leading to the formation of intermediates such as 3-fluorocatechol. This method provides insights into the biochemical pathways in microorganisms (Boersma et al., 2004).

  • Synthesis and Characterization of Fluorinated Compounds : Synthesis methods for fluorinated catechols, including 3-fluorocatechol, are important in pharmaceutical and agrochemical research, offering pathways for creating novel compounds with potential applications in these industries (Yong, 2006).

Biotechnological and Analytical Applications

  • Enzymatic Transformation in Bacterial Systems : Escherichia coli expressing specific enzymes can transform halogenated phenols into halocatechols, including 4-fluorocatechol, indicating potential biotechnological applications in producing specific halogenated compounds (Coulombel et al., 2011).

  • Fluorescence and Chromogenic Probes in Biological Research : Compounds like 3-hydroxyphenylacetylene, related to catechol chemistry, serve as probes for bacterial enzymes, assisting in the study of bacterial degradation pathways, which could extend to research involving 3-fluorocatechol (Kauffman et al., 2003).

Safety And Hazards

3-Fluorocatechol is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is recommended to use personal protective equipment, avoid breathing dust, and use only in a well-ventilated area .

properties

IUPAC Name

3-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOSJQLIRGXWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50189839
Record name 1,2-Benzenediol, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluorocatechol

CAS RN

363-52-0
Record name 3-Fluoro-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=363-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediol, 3-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediol, 3-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50189839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 500 ml flask were added 119 g (0.5 mol) of 2-fluoro-6-iodophenol and 200 ml of a 30% aqueous potassium hydroxide solution and they were reacted under vigorous stirring under a reflux temperature for 8 hours. After the termination of the reaction, the mixture was cooled to ordinary temperature and neutralized with hydrochloric acid to adjust pH between 2 and 3. After filtration, the filtrate was washed with water to obtain 49.9 g of a product [H]. The process yield was 78%.
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78%

Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
350
Citations
N Strunk, KH Engesser - Applied microbiology and biotechnology, 2013 - Springer
… The strain is able to completely mineralize 3-fluorocatechol, the principal catecholic metabolite … the first example of the complete metabolism of 3-fluorocatechol via 2-fluoromuconate, a …
Number of citations: 17 link.springer.com
U Wunderwald, G Kreisel, M Braun, M Schulz… - Applied microbiology …, 2000 - Springer
A synthetic fluorinated humic acid (FHA) was prepared by the spontaneous oxidative polymerization of 3-fluorocatechol. The 13 C-solid-state NMR spectrum showed signals in the …
Number of citations: 28 link.springer.com
J Corse, LL Ingraham - The Journal of Organic Chemistry, 1951 - ACS Publications
… 3-Fluoroveratrole (I), prepared by the Schiemann reaction (1), was demethylated with hydriodic acid or aluminum chlorideto give 3-fluorocatechol (II). Several methods were …
Number of citations: 37 pubs.acs.org
I Bartels, HJ Knackmuss, W Reineke - Applied and Environmental …, 1984 - Am Soc Microbiol
… The kinetic data for 3-fluorocatechol could only be obtained in the presence of 2-mercaptoethanol. … A side product of 3fluorocatechol cleavage is a yellow compoundwith the spectral …
Number of citations: 412 journals.asm.org
H Yousofian-Varzaneh, HR Zare… - Journal of Electroanalytical …, 2016 - Elsevier
The electrochemical reduction of oxidation products of tetrafluoro-p-hydroquinone, TFQH 2 , and 3-fluorocatechol, 3FQH 2 , in a 1.0 M sulfuric acid solution is used as the positive …
Number of citations: 6 www.sciencedirect.com
MF Carvalho, MIM Ferreira, IS Moreira… - Applied and …, 2006 - Am Soc Microbiol
… (12) described the oxidation of FB to 3-fluorocatechol by a strain of Pseudomonas putida, but in this study FB was not used as a carbon source. Recently, FB was reported to be …
Number of citations: 55 journals.asm.org
RW Murdoch, AG Hay - Biodegradation, 2015 - Springer
… These metabolites were only detected when 3-fluorocatechol, a meta ring-fission inhibitor, … sludge, but only when it was poisoned with 3-fluorocatechol. The presence of the same …
Number of citations: 71 link.springer.com
AM Warhurst, KF Clarke, RA Hill, RA Holt… - Biotechnology letters, 1994 - Springer
… 3-Fluorocatechol was added at a final concentration of 2 mM, along with 20 ~1 (or 20 mg) of the substrate, then the flask was incubated at 30~ on an orbital shaker for 2 h. The reaction …
Number of citations: 25 link.springer.com
KH Engesser, E Schmidt… - Applied and …, 1980 - Am Soc Microbiol
… acid is accumulated instead of 3-fluorocatechol. About 84% … , since its metabolite 3-fluorocatechol is rarely cleaved by … pyrocatechase activity with 3-fluorocatechol as substrate (4). …
Number of citations: 100 journals.asm.org
P Goldman, GWA Milne, MT Pignataro - Archives of Biochemistry and …, 1967 - Elsevier
… the peak at 270 rnr (3-fluorocatechol) and the appearance of 20… The isolation of 2-fluoromuconic acid and 3-fluorocatechol was … ance of 3-fluorocatechol (Fig. 7) but does not occur when …
Number of citations: 79 www.sciencedirect.com

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